
3-(2,6-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(2,6-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as oxazole, carboxamide, and chlorophenyl moieties. The dichlorophenyl and dimethoxyphenyl substituents suggest potential for interactions with various biological targets, possibly leading to therapeutic applications.
Synthesis Analysis
The synthesis of oxazole derivatives can be achieved through various methods. One such method involves the use of 2-acyloxy-4,6-dimethoxy-1,3,5-triazines, which can be obtained from carboxylic acids. These intermediates can then be treated with a suitable amine, such as 2-amino-2-methyl-1-propanol, to afford the corresponding 2-oxazolines under mild conditions at room temperature . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. This structure is known to contribute to the stability of the molecule and can engage in hydrogen bonding due to the presence of the nitrogen atom. The dichlorophenyl and dimethoxyphenyl groups attached to the oxazole ring in the compound of interest would influence its overall geometry and electronic distribution, potentially affecting its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Oxazole derivatives can participate in various chemical reactions, including nucleophilic substitutions and additions, due to the presence of an electrophilic carbon atom in the oxazole ring. The dichlorophenyl group could undergo further substitution reactions, while the carboxamide functionality might be involved in the formation of hydrogen bonds or amide bond formation under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of chloro and methoxy substituents would affect the compound's polarity, solubility, and melting point. The oxazole ring contributes to the compound's aromatic character, which could impact its UV absorption properties. The carboxamide group is likely to increase the compound's boiling point and water solubility due to its ability to form hydrogen bonds .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
The compound and its derivatives have been examined for their antimicrobial properties. For instance, a study synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities. The compounds, including derivatives of 3-(2,6-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide, showed promising activity compared to standard drugs, indicating potential as antimicrobial agents (Patel & Shaikh, 2011).
Photophysical and Nonlinear Optical Behaviour
The compound has been part of studies investigating its photophysical properties and nonlinear optical behavior. A research synthesized and characterized novel derivatives to study their third-order nonlinear optical properties. The derivatives exhibited strong absorption and emission maxima in different solvents and showed excellent optical limiting behavior at certain wavelengths, indicating their potential in optical applications (Murthy et al., 2013).
Structural and Quantum Chemical Analysis
The structural and quantum chemical analysis of compounds including 3-(2,6-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide derivatives has been a subject of scientific research. Such studies focus on understanding the molecular structure, vibrational frequencies, and bond lengths, providing insight into the chemical properties and stability of these compounds, which can be crucial for their practical applications (Wojciechowski & Płoszaj, 2020).
Crystal Structures and Interactions
The compound's derivatives have also been studied for their crystal structures and molecular interactions. For example, research on the crystal structures of isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines highlighted the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs. Such studies provide valuable insights into the molecular arrangement and potential applications in material sciences (de Souza et al., 2015).
Eigenschaften
IUPAC Name |
3-(2,6-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4/c1-10-16(18(23-27-10)17-12(20)5-4-6-13(17)21)19(24)22-14-9-11(25-2)7-8-15(14)26-3/h4-9H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLLVMAMFOIFFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2504089.png)
![N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504091.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2504092.png)
![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504096.png)
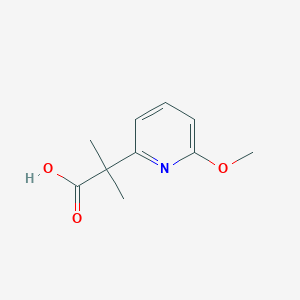

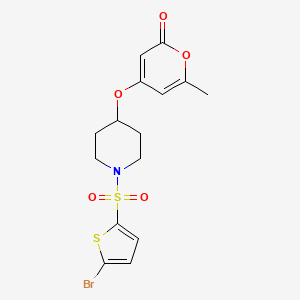
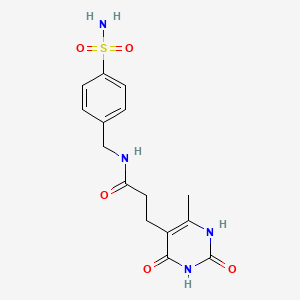
![Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2504102.png)
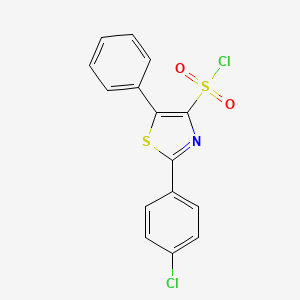
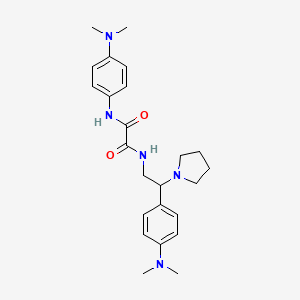
![N-[[5-[2-(cyclohexylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2504108.png)

![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2504112.png)